7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide
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Overview
Description
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is a complex organic compound with the molecular formula C14H18N2O3S. It is primarily used for research purposes and is known for its unique bicyclic structure, which includes a sulfur atom and two nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the benzyl group: This step involves the use of benzyl halides under basic conditions.
Oxidation to form the dioxide: This is typically done using strong oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfur atom and nitrogen atoms play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one: Similar bicyclic structure but with an oxygen atom instead of sulfur.
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one: Similar structure with an oxygen atom and benzyl group.
Uniqueness
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts different chemical reactivity and biological activity compared to its oxygen-containing analogs .
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
7-benzyl-3,3-dioxo-3λ6-thia-7,9-diazabicyclo[3.3.2]decan-10-one |
InChI |
InChI=1S/C14H18N2O3S/c17-14-12-7-16(6-11-4-2-1-3-5-11)8-13(15-14)10-20(18,19)9-12/h1-5,12-13H,6-10H2,(H,15,17) |
InChI Key |
WWLFUORHYVLIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC(CN1CC3=CC=CC=C3)NC2=O |
Origin of Product |
United States |
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